molecular formula C28H31N7O3 B610389 TBK1/IKKepsilon-IN-5 CAS No. 1893397-65-3

TBK1/IKKepsilon-IN-5

Cat. No.: B610389
CAS No.: 1893397-65-3
M. Wt: 513.602
InChI Key: QYQFLAQHGHBIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TBK1/IKKepsilon-IN-5 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of immune responses, particularly in the production of type I interferons and other inflammatory cytokines. TBK1 and IκB kinase epsilon are involved in various cellular processes, including antiviral responses, autophagy, and cancer progression .

Biochemical Analysis

Biochemical Properties

TBK1/IKKepsilon-IN-5 interacts with several biomolecules, including enzymes and proteins. It is a key signaling component in the production of type-I interferons, which have essential antiviral activities . It is also known to interact with the effector proteins TANK and TRAF2 . These interactions are crucial for the activation of transcription factors IRF3 and IRF7 in the type I interferon response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress cellular and molecular lung inflammation in SARS-CoV-2-challenged mice . It also plays a role in cell proliferation and vesicle transport .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon recognition of an upstream signal and recruitment to signaling complexes, TBK1 becomes activated either through local clustering of TBK1 molecules or by IKKβ phosphorylation of TBK1 serine residue 172 within its kinase domain activation loop . This leads to the formation of a productive active site center .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While initially protective, sustained engagement of type-I interferons is associated with damaging hyper-inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, specific ablation of TBK1 in adipocytes reduced high-fat diet-induced obesity but showed glucose intolerance and insulin resistance

Metabolic Pathways

This compound is involved in several metabolic pathways. It coordinates inflammation and metabolism by regulating downstream signaling pathways . It also regulates autophagy, mitochondrial metabolism, and cellular proliferation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. For instance, phospho-TBK1 exhibited mitochondrial localization in HeLa and HepG2 cells . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1/IKKepsilon-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

TBK1/IKKepsilon-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

TBK1/IKKepsilon-IN-5 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to TBK1/IKKepsilon-IN-5 in terms of their target and mechanism of action. These include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for TBK1 and IκB kinase epsilon. This selectivity allows for more precise modulation of these kinases’ activities, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFLAQHGHBIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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